molecular formula C19H18N4O2S B11226423 2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11226423
M. Wt: 366.4 g/mol
InChI Key: YGOAOYSSWLSHLF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 3,4-dimethoxyphenethyl group and a 3-thienyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of the desired triazolopyrimidine compound with excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory-scale and industrial-scale production.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole and pyrimidine rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Thiazolo[3,2-b][1,2,4]triazole: This compound has a similar triazole-pyrimidine structure but with different substituents.

    Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a triazole ring fused to a thiadiazine ring.

    1,2,4-Triazolo[1,5-a]pyridine: This compound features a triazole ring fused to a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18N4O2S/c1-24-16-5-3-13(11-17(16)25-2)4-6-18-21-19-20-9-7-15(23(19)22-18)14-8-10-26-12-14/h3,5,7-12H,4,6H2,1-2H3

InChI Key

YGOAOYSSWLSHLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CSC=C4)OC

Origin of Product

United States

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